molecular formula C18H28N2O2 B1503050 (1-Phenethyl-piperidin-4-yl)-carbamic acid tert-Butyl ester CAS No. 1159824-87-9

(1-Phenethyl-piperidin-4-yl)-carbamic acid tert-Butyl ester

Cat. No.: B1503050
CAS No.: 1159824-87-9
M. Wt: 304.4 g/mol
InChI Key: IVRZAYIFKATGFM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “(1-Phenethyl-piperidin-4-yl)-carbamic acid tert-Butyl ester” are not available in the search results. Given its potential for drug development and synthesis of complex organic compounds, it’s likely that it can participate in a variety of chemical reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 304.42700 . The density, boiling point, melting point, and flash point are not available in the search results .

Scientific Research Applications

Biodegradation and Environmental Fate

  • Phthalate Esters and Environmental Concerns : Phthalate esters, chemicals used as plasticizers, have raised concerns due to their widespread use and potential health effects. Studies have focused on their occurrence in food, packaging, and the environment, highlighting the need for methods to analyze and understand their fate (Haji Harunarashid, Lim, & Harunsani, 2017).

Synthetic Applications

  • Tert-Butanesulfinamide in N-Heterocycle Synthesis : Chiral sulfinamides, particularly tert-butanesulfinamide, have been recognized for their utility in the stereoselective synthesis of amines and N-heterocycles. This review discusses its application in creating diverse piperidines, pyrrolidines, and azetidines, highlighting its significance in producing natural product analogs and therapeutically relevant compounds (Philip, Radhika, Saranya, & Anilkumar, 2020).

Toxicity and Environmental Impact

  • Synthetic Phenolic Antioxidants and Environmental Impact : The environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs) have been explored, with findings indicating their detection in various matrices and potential health impacts. This highlights the importance of understanding the environmental behavior and toxicity of chemical additives (Liu & Mabury, 2020).

Analytical Chemistry Applications

  • Mass Spectrometry in Medicinal Chemistry : Mass spectrometry has been employed as a test bench for medicinal chemistry studies, providing insights into the biological activity, stability, and chemical reactivity of target compounds. This application is crucial for predicting the behavior of new molecules of pharmacological interest and understanding their structure-reactivity relationships (Seraglia & Traldi, 2011).

Biotechnological Routes

  • Lactic Acid Production from Biomass : Lactic acid, derived from biomass fermentation, serves as a feedstock for green chemistry, leading to the production of valuable chemicals such as pyruvic acid, acrylic acid, and lactate ester. This demonstrates the biotechnological potential of converting biomass into industrially relevant chemicals (Gao, Ma, & Xu, 2011).

Mechanism of Action

The mechanism of action for “(1-Phenethyl-piperidin-4-yl)-carbamic acid tert-Butyl ester” is not specified in the search results. It’s possible that the compound could have multiple mechanisms of action, depending on its application in scientific research or drug development.

Properties

IUPAC Name

tert-butyl N-[1-(2-phenylethyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)19-16-10-13-20(14-11-16)12-9-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRZAYIFKATGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693449
Record name tert-Butyl [1-(2-phenylethyl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159824-87-9
Record name tert-Butyl [1-(2-phenylethyl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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